4-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole
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Overview
Description
4-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 4-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-chlorobenzyl chloride and sodium azide.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Cyclization: The azide group reacts with the benzyl chloride to form the triazole ring through a cycloaddition reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
4-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
4-Bromo-3-chlorophenylboronic acid: This compound has similar substituents on the phenyl ring but lacks the triazole moiety.
4-Bromo-3-chlorophenylacetonitrile: This compound contains a nitrile group instead of the triazole ring.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a thiazole ring instead of the triazole ring.
The uniqueness of this compound lies in its specific combination of substituents and the triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5BrClN3 |
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Molecular Weight |
258.50 g/mol |
IUPAC Name |
4-(4-bromo-3-chlorophenyl)-2H-triazole |
InChI |
InChI=1S/C8H5BrClN3/c9-6-2-1-5(3-7(6)10)8-4-11-13-12-8/h1-4H,(H,11,12,13) |
InChI Key |
WZNAROQCVZZHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=C2)Cl)Br |
Origin of Product |
United States |
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